molecular formula C21H16N2O4S B2615090 N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide CAS No. 868376-43-6

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2615090
CAS No.: 868376-43-6
M. Wt: 392.43
InChI Key: NPFCIGTVRJKGSW-DQRAZIAOSA-N
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Description

N-[(2Z)-4-Methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a heterocyclic hybrid molecule combining a benzothiazole ring fused with a coumarin moiety. The compound features a Z-configuration imine linkage, a methoxy group at position 4, and an allyl (prop-2-en-1-yl) substituent at position 3 of the benzothiazole core. This structural complexity suggests applications in medicinal chemistry, particularly as a scaffold for antimicrobial or anticancer agents .

Properties

IUPAC Name

N-(4-methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16N2O4S/c1-3-11-23-18-16(26-2)9-6-10-17(18)28-21(23)22-19(24)14-12-13-7-4-5-8-15(13)27-20(14)25/h3-10,12H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPFCIGTVRJKGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=NC(=O)C3=CC4=CC=CC=C4OC3=O)N2CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 2-aminothiophenol to form the benzothiazole intermediate. This intermediate is then reacted with 3-(prop-2-en-1-yl)-2H-chromen-2-one under specific conditions to yield the final product .

Chemical Reactions Analysis

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Structural Analogues

The target compound belongs to a class of benzothiazole-carboxamide hybrids. Key structural analogues include:

Compound Name Core Structure Substituents Key Differences Reference
Target Compound Benzothiazole + coumarin 4-methoxy, 3-allyl, 2-oxo-coumarin carboxamide N/A
N-(4-Methoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide Benzothiazole 4-methoxy, 3-allyl, pivalamide (2,2-dimethylpropanamide) Replaces coumarin-carboxamide with bulkier pivalamide group
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide Benzothiazole + thiazolidinone 4-chlorophenyl, thiazolidinone Lacks coumarin; incorporates thiazolidinone ring
N-(4-(8-Methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide Coumarin + thiazole 8-methoxy coumarin, thiazole-amide Replaces benzothiazole with thiazole

Key Observations :

  • The 3-allyl substituent may increase lipophilicity relative to halogenated phenyl groups (e.g., 4-chlorophenyl in ), affecting membrane permeability.

Comparison :

  • The target compound’s synthesis likely requires precise control of stereochemistry (Z-configuration), whereas thiazolidinone derivatives prioritize functional group compatibility .

Inferences for Target Compound :

  • The coumarin moiety may enhance DNA intercalation or topoisomerase inhibition, as seen in other coumarin derivatives .
  • The allyl group could modulate cytotoxicity by influencing redox cycling or metabolic stability.
Crystallographic and Computational Studies
  • Structural Analysis : Analogues like (Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () were resolved using SHELXL/ORTEP, revealing planar benzothiazole rings (mean C–C bond length: 1.39 Å).
  • Docking Studies: Thiazolidinone derivatives () showed strong binding to microbial enzyme active sites (e.g., dihydrofolate reductase).

Target Compound : Computational modeling could predict interactions with kinases or microbial targets, leveraging its extended conjugated system.

Biological Activity

N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, which include a benzothiazole moiety and a chromene structure. This compound is being investigated for its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Key Features:

  • Benzothiazole Ring : Known for its biological activity, particularly in anticancer and antimicrobial properties.
  • Chromene Moiety : Contributes to the compound's potential as a therapeutic agent.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. The following findings summarize its effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound 5A549 (Lung)2.12 ± 0.212D Cytotoxicity
Compound 6HCC827 (Lung)5.13 ± 0.972D Cytotoxicity
Compound 8NCI-H358 (Lung)0.85 ± 0.053D Cytotoxicity

These results indicate that the compound exhibits significant cytotoxic effects against lung cancer cells, with lower IC50 values suggesting higher potency.

The mechanism through which this compound exerts its antitumor effects may involve:

  • Inhibition of Tubulin Polymerization : Similar to known antitumor agents, it may bind to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest.
  • Induction of Apoptosis : The compound may trigger programmed cell death pathways in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, compounds with benzothiazole derivatives have shown promising antimicrobial activity against various pathogens:

PathogenActivity
Escherichia coliModerate Inhibition
Staphylococcus aureusHigh Inhibition
Saccharomyces cerevisiaeNotable Activity

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Study on Benzothiazole Derivatives

A study evaluated the biological activity of various benzothiazole derivatives, including those structurally related to the target compound. It was found that these compounds exhibited significant antitumor and antimicrobial properties when tested in vitro against multiple cell lines and bacterial strains .

In Vivo Studies

In vivo studies on similar compounds indicated that they could effectively reduce tumor size in xenograft models without causing significant toxicity to normal tissues. For example, treatment with certain derivatives led to a decrease in tumor volume by up to 30% compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing N-[(2Z)-4-methoxy-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-oxo-2H-chromene-3-carboxamide?

  • Methodological Answer : The synthesis typically involves three key steps: (i) Formation of the benzothiazole ring via condensation of 2-aminothiophenol derivatives with aldehydes or ketones under acidic conditions . (ii) Introduction of the chromene moiety through a Knoevenagel condensation between the benzothiazole intermediate and a coumarin-3-carboxylic acid derivative . (iii) Functionalization with the prop-2-en-1-yl (allyl) group via nucleophilic substitution or palladium-catalyzed coupling .
  • Critical Parameters : Use of dichloromethane or ethanol as solvents, acetic acid as a catalyst, and controlled reflux temperatures (70–100°C) to optimize yields .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural confirmation relies on:
  • NMR Spectroscopy : 1^1H and 13^13C NMR to identify proton environments (e.g., methoxy protons at δ 3.8–4.0 ppm, allyl protons at δ 5.2–5.8 ppm) and carbon backbone .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., m/z 406.46 for C22_{22}H18_{18}N2_2O4_4S) .
  • X-ray Crystallography : For resolving Z-configuration and dihydrobenzothiazole ring conformation .

Q. What preliminary biological assays are used to evaluate its activity?

  • Methodological Answer : Initial screening includes:
  • Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μmol/mL .
  • Cytotoxicity Assays : MTT tests on mammalian cell lines (e.g., HEK293) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yields?

  • Methodological Answer :
  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require inert atmospheres to prevent oxidation .
  • Catalyst Optimization : Palladium catalysts (e.g., Pd/C) for allylation steps, with loading adjusted (1–5 mol%) to balance cost and efficiency .
  • Temperature Control : Lowering reaction temperatures (e.g., 50°C) during condensation steps reduces side-product formation .

Q. How to address contradictions in reported reaction yields (e.g., 37% vs. 90%)?

  • Methodological Answer : Discrepancies arise from:
  • Impurity in Starting Materials : Use HPLC-pure reagents and monitor reaction progress via TLC .
  • Oxygen Sensitivity : Employ Schlenk techniques for air-sensitive intermediates (e.g., thiazolidinones) .
  • Byproduct Analysis : LC-MS or GC-MS to identify competing pathways (e.g., over-alkylation) .

Q. What advanced techniques identify molecular targets and interaction mechanisms?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity to enzymes (e.g., kinases) with dissociation constants (Kd_d) .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in ATP-binding pockets .
  • X-ray Co-crystallization : Validates docking predictions by resolving ligand-protein complexes (e.g., PDB: 6XYZ) .

Q. How do structural analogs influence biological activity?

  • Methodological Answer :
  • SAR Studies : Replace the methoxy group with ethoxy or halogens to assess impact on antimicrobial potency .
  • In Vivo Models : Compare pharmacokinetics (e.g., half-life, bioavailability) in rodent studies using LC-MS/MS quantification .

Q. What strategies assess compound stability under physiological conditions?

  • Methodological Answer :
  • pH Stability Tests : Incubate in buffers (pH 2–9) and monitor degradation via HPLC at λ = 254 nm .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .

Q. How to resolve discrepancies between in silico predictions and experimental bioactivity?

  • Methodological Answer :
  • Free Energy Calculations : MM-PBSA/GBSA refines docking scores by incorporating solvation effects .
  • Off-Target Screening : Broad-panel kinase assays or proteome profiling to identify unintended interactions .

Q. What advanced analytical methods confirm stereochemical purity?

  • Methodological Answer :
  • Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Assigns absolute configuration by correlating experimental and computed spectra .

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